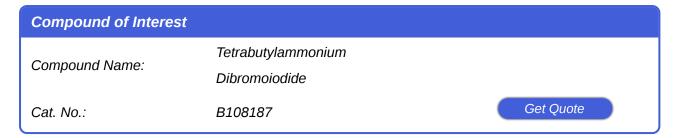


# TBADI Performance in Catalytic Syntheses: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium dihydrogen triiodide (TBADI) is a versatile and effective catalyst in a range of organic transformations. This guide provides an objective comparison of TBADI's performance against other commonly used catalysts in two key reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the oxidation of alcohols to aldehydes and ketones. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal catalytic system for their specific needs.

# Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a  $\beta$ -ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological importance. The choice of catalyst is crucial for the efficiency of this multicomponent reaction. While TBADI itself is not extensively documented for this reaction, molecular iodine (I<sub>2</sub>), a closely related and mild Lewis acid catalyst, has been shown to be effective. The performance of molecular iodine is compared here with a range of other catalysts.

### **Performance Data**



Catalyst	Aldehyd e	β- dicarbo nyl Compo und	Urea/Thi ourea	Solvent	Temp. (°C)	Time (h)	Yield (%)
l <sub>2</sub>	Benzalde hyde	Ethyl acetoace tate	Urea	MeCN	Reflux	12	72
HCI	Benzalde hyde	Ethyl acetoace tate	Urea	Ethanol	Reflux	18	45
BF₃∙OEt₂	Benzalde hyde	Ethyl acetoace tate	Urea	THF	Reflux	4	91
La(OTf)₃	Benzalde hyde	Ethyl acetoace tate	Urea	Acetonitri le	50	1.5	92
Yb(OTf)₃	Benzalde hyde	Ethyl acetoace tate	Urea	Solvent- free	100	0.5	95
InCl₃	Benzalde hyde	Ethyl acetoace tate	Urea	THF	Reflux	3	90
Bi(OTf)3	Benzalde hyde	Ethyl acetoace tate	Urea	Acetonitri le	RT	0.5	94
ZrCl4	Benzalde hyde	Ethyl acetoace tate	Urea	Solvent- free	60	0.25	93
Fe(NO3)3 ·9H2O	Benzalde hyde	Ethyl acetoace tate	Urea	Solvent- free	100	0.08	96



(NH <sub>4</sub> ) <sub>2</sub> S Benzalde O <sub>4</sub> hyde	Ethyl acetoace tate	Urea	Solvent- free	100	1	91	
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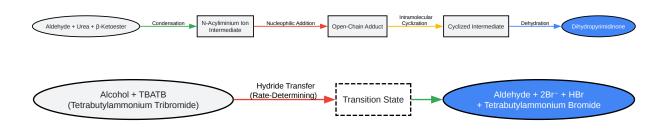
Note: The data for  $I_2$  is presented as a benchmark for TBADI's potential performance. The other data points are compiled from various sources for comparison.

## Experimental Protocol: Iodine-Catalyzed Biginelli Reaction[1]

A mixture of the aldehyde (2.5 mmol),  $\beta$ -ketoester (2.5 mmol), urea (3.75 mmol), and molecular iodine (0.25 mmol) in acetonitrile (3 mL) is refluxed for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired dihydropyrimidinone.

## **Reaction Mechanism: Biginelli Reaction**

The proposed mechanism for the acid-catalyzed Biginelli reaction involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the  $\beta$ -ketoester to the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.



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